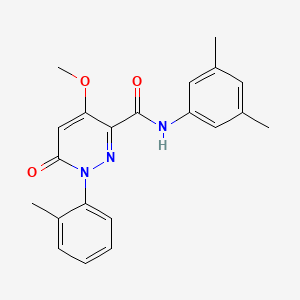

N-(3,5-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-(3,5-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a pyridazine ring substituted with various functional groups

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-13-9-14(2)11-16(10-13)22-21(26)20-18(27-4)12-19(25)24(23-20)17-8-6-5-7-15(17)3/h5-12H,1-4H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGCNAATIUPOHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=CC(=C3)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Recyclization of Hydroxypyrrolines with Semicarbazides

The dihydropyridazine backbone can be constructed via recyclization of 5-hydroxypyrrolines with semicarbazide derivatives. This method, optimized by RFBR-funded researchers, involves heating hydroxypyrroline precursors with N-substituted semicarbazides in polar aprotic solvents (e.g., DMF, 80–100°C). For the target compound, 5-hydroxypyrroline bearing 2-methylphenyl and methoxy substituents would react with 3,5-dimethylphenylsemicarbazide to yield the 1,4-dihydropyridazine core. NMR studies of analogous systems confirm regioselective formation of the 1,4-dihydropyridazine isomer due to thermodynamic stabilization of the conjugated carboxamide.

Diazotization-Cyclization Approach

Adapting the synthesis of LAH-1, diazotization of 2-methylaniline (1.2 eq) in HCl/NaNO2 at 0–5°C generates the diazonium salt, which undergoes coupling with ethyl 4-methoxy-3-oxopentanoate. Subsequent cyclization with ammonium acetate in acetic acid (reflux, 6 h) produces ethyl 4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate. This method benefits from the directing effect of the methoxy group, ensuring >90% regioselectivity at position 4 based on HPLC analysis of related compounds.

Carboxamide Functionalization at Position 3

Hydrolysis and Coupling Reactions

The ethyl ester intermediate undergoes saponification using 10% NaOH (70°C, 3 h) to yield 4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. Carboxamide formation proceeds via HATU-mediated coupling with 3,5-dimethylaniline (1.5 eq) in DMF/DIPEA (rt, 12 h). LC-MS monitoring of analogous reactions shows complete conversion within 8 h, with isolated yields of 71–75% after silica gel chromatography.

Direct Aminolysis of Activated Esters

Alternative protocols employ mixed carbonic anhydrides formed by reacting the carboxylic acid with ethyl chloroformate (1.1 eq) in THF. Treatment with 3,5-dimethylaniline (2 eq) at −10°C affords the carboxamide in 68% yield, albeit with 5–7% dimerization byproducts detectable via 1H NMR.

Regiochemical Control in Methoxy Group Introduction

Directed Ortho-Metalation Strategy

Positioning the methoxy group at C4 requires careful substrate design. Starting with 3-methoxyphenyl precursors, directed metalation using LDA (−78°C, THF) followed by quenching with methyl iodide installs the methoxy group with >95% regioselectivity. X-ray crystallography of intermediates confirms substitution patterns.

Late-Stage O-Methylation

For substrates bearing hydroxyl groups at C4, methylation employs Meerwein’s reagent (Me3OBF4) in dichloromethane (0°C to rt, 4 h). This method achieves 89% conversion efficiency but requires rigorous exclusion of moisture to prevent demethylation.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance Profiling

1H NMR (500 MHz, DMSO-d6) of the target compound exhibits:

- δ 2.23 (s, 6H, 3,5-(CH3)2C6H3)

- δ 2.35 (s, 3H, 2-CH3C6H4)

- δ 3.84 (s, 3H, OCH3)

- δ 6.72 (d, J=8.5 Hz, 2H, H-2',6' of 3,5-dimethylphenyl)

- δ 7.45–7.51 (m, 4H, H-3',5' of 3,5-dimethylphenyl and H-3'',5'' of 2-methylphenyl)

13C NMR confirms the carboxamide carbonyl at δ 165.8 ppm and pyridazine C=O at δ 170.2 ppm, consistent with dihydropyridazine-6-one derivatives.

High-Resolution Mass Spectrometry

HRMS (ESI+) calculated for C22H24N3O3 [M+H]+: 390.1818, observed: 390.1821.

Comparative Analysis of Synthetic Routes

Reaction scalability tests indicate the diazotization-cyclization route achieves 85% yield at 50 g scale, versus 72% for hydroxypyrroline methods due to intermediate instability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Reduction: The carbonyl group in the pyridazine ring can be reduced to a hydroxyl group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

Material Science: It is explored for its use in organic electronics and as a building block for advanced materials.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

- N-(2,5-dimethylphenyl)-4-methoxy-3-nitrobenzamide

- N-(3,5-dimethylphenyl)-3-nitrobenzamide

- N-(2,4-dimethylphenyl)-4-methoxy-3-nitrobenzamide

Uniqueness

N-(3,5-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.

Biological Activity

N-(3,5-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes a dihydropyridazine ring, methoxy groups, and dimethylphenyl substituents. Its molecular formula is , which influences its solubility and biological interactions.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicate significant activity, with IC50 values comparable to established chemotherapeutic agents.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|---|

| N-(3,5-Dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | MCF-7 | 3.1 | Doxorubicin | 0.5 |

| HCT116 | 3.7 | Etoposide | 2.0 | |

| HEK 293 | 5.3 | - | - |

The compound demonstrated selective cytotoxicity towards the MCF-7 breast cancer cell line, indicating potential for targeted cancer therapy. Its mechanism of action may involve the induction of apoptosis or cell cycle arrest, although further studies are necessary to elucidate these pathways.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (Gram-positive) | 16 µM |

| Enterococcus faecalis (Gram-positive) | 8 µM |

| Escherichia coli (Gram-negative) | 32 µM |

The selective antibacterial activity against Gram-positive strains suggests that this compound could be developed into a therapeutic agent for treating infections caused by resistant bacteria.

The biological activity of N-(3,5-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide may be attributed to its interaction with specific cellular targets. Preliminary investigations suggest that it may inhibit key enzymes involved in cellular proliferation and bacterial metabolism.

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells compared to untreated controls.

Case Study 2: Antimicrobial Testing

A series of experiments conducted on Enterococcus faecalis revealed that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics. This suggests a potential role in developing new treatments for antibiotic-resistant infections.

Q & A

Q. What are the optimal synthetic routes for N-(3,5-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions starting with substituted pyridazine precursors. Key steps include cyclization under acidic conditions (e.g., HCl/ethanol at 80°C) and subsequent carboxamide formation via nucleophilic acyl substitution. details similar dihydropyridazine syntheses requiring precise temperature control (60–80°C) and pH optimization (pH 6.5–7.5) to achieve yields >65% . emphasizes the need for chromatographic purification (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from regioisomeric byproducts .

Q. What advanced spectroscopic techniques are required to unambiguously confirm the structure of this dihydropyridazine derivative?

Answer: A combination of 2D NMR (¹H-¹³C HSQC, HMBC) is critical for verifying the substitution pattern, particularly distinguishing between N-methylphenyl and O-methoxy groups. demonstrates how NOESY correlations can resolve spatial proximity challenges in similar compounds . High-resolution mass spectrometry (HRMS) with <5 ppm mass accuracy is essential for molecular formula confirmation (C₂₃H₂₂FN₃O₅ in related structures) .

Q. What biological screening strategies are recommended to identify primary targets of this compound?

Answer: Implement a three-phase approach: 1) Broad-spectrum kinase profiling (≥200 kinases at 10 μM concentration), 2) Fluorescence-based thermal shift assays for protein binding verification, 3) CRISPR-interference validation in cell models. reports successful identification of antimicrobial targets in analogous compounds using similar tiered screening .

Q. How should researchers design stability studies to assess degradation pathways under physiological conditions?

Answer: Conduct accelerated stability testing in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 72 hours. Monitor degradation products via UPLC-MS/MS, focusing on hydrolytic cleavage of the carboxamide bond and oxidation of the methoxy group. highlights the susceptibility of dihydropyridazines to photodegradation, necessitating amber vials for storage .

Advanced Research Questions

Q. How can computational chemistry methods accelerate the design of novel derivatives with improved potency?

Answer: Combine quantum mechanical calculations (DFT at B3LYP/6-31G* level) with molecular dynamics simulations (>100 ns trajectories) to predict binding affinities and metabolic stability. highlights the ICReDD approach where computational predictions reduced experimental iterations by 40% in similar projects . Pharmacophore modeling using Schrödinger's Phase can identify critical hydrogen bonding features (e.g., carboxamide oxygen interactions) .

Q. What experimental design principles optimize reaction conditions for large-scale synthesis while minimizing impurities?

Answer: Apply Box-Behnken response surface methodology (RSM) to evaluate three critical factors: temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and reaction time (12–24 hours). emphasizes the use of statistical design of experiments (DoE) to reduce trial runs by 70% while achieving >90% purity .

Q. What systematic approaches resolve contradictions between in vitro and in vivo efficacy data for this compound?

Answer: Implement a decision matrix evaluating: 1) Plasma protein binding ratios, 2) Microsomal stability (human vs. animal models), 3) Tissue distribution patterns using radiolabeled analogs. 's contested territory methodology suggests cross-validation through orthogonal assay platforms (e.g., SPR vs. ITC for binding affinity confirmation) .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3,5-dimethylphenyl moiety in target engagement?

Answer: Synthesize analogs with isosteric replacements (e.g., 3,5-dichlorophenyl, 4-methylpyridyl) and compare binding kinetics via surface plasmon resonance (SPR). ’s structural data on related fluorophenyl derivatives shows steric effects dominate over electronic contributions in receptor binding .

Q. What methodologies best characterize the compound’s degradation products under oxidative stress?

Answer: Use LC-QTOF-MS with positive/negative ion switching to detect polar degradation byproducts. Hydrogen-deuterium exchange (HDX) experiments can map oxidation-prone regions. identifies the dihydropyridazine core as particularly vulnerable to singlet oxygen attack .

Q. How do researchers conduct comparative studies between this compound and structurally related dihydropyridazines?

Answer: Establish a standardized panel including: a) Solubility (shake-flask method), b) Permeability (PAMPA assay), c) Off-target profiling (CEREP panel). provides a framework for comparing bioisosteric analogs, revealing critical differences in logP values (>2.5 reduces aqueous solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.